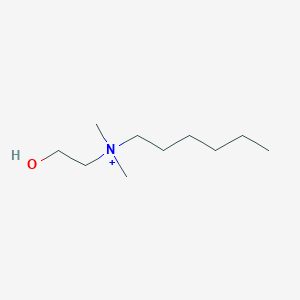

Hexyl-(2-hydroxyethyl)-dimethylazanium

Description

Properties

CAS No. |

271776-29-5 |

|---|---|

Molecular Formula |

C10H24NO+ |

Molecular Weight |

174.30 g/mol |

IUPAC Name |

hexyl-(2-hydroxyethyl)-dimethylazanium |

InChI |

InChI=1S/C10H24NO/c1-4-5-6-7-8-11(2,3)9-10-12/h12H,4-10H2,1-3H3/q+1 |

InChI Key |

FJTYSASBQZCIOS-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCC[N+](C)(C)CCO |

Origin of Product |

United States |

Preparation Methods

Direct Alkylation of Tertiary Amines with Haloalkanes

The most straightforward route involves quaternizing a tertiary amine precursor with a haloalkane. For Hexyl-(2-hydroxyethyl)-dimethylazanium, the tertiary amine dimethyl(2-hydroxyethyl)amine reacts with hexyl bromide or hexyl chloride under controlled conditions.

Reaction Mechanism and Conditions

The alkylation proceeds via an SN2 mechanism, where the haloalkane acts as an electrophile. Key parameters include:

- Temperature : 60–80°C to balance reaction rate and side-product formation.

- Catalyst : Magnetic zeolite molecular sieves (4–6 wt% relative to amine) enhance selectivity by preventing polymerization and enabling catalyst recovery.

- Solvent : Aqueous or polar aprotic solvents (e.g., ethanol) improve solubility.

In a representative procedure, dimethyl(2-hydroxyethyl)amine (100 g) and hexyl bromide (1.05 mol equiv) are heated at 70°C for 3 hours with 5% magnetic zeolite, yielding 97% product after vacuum distillation.

Challenges and Mitigation

Epoxide Ring-Opening with Amines

Introducing the 2-hydroxyethyl group via epoxide intermediates offers an alternative pathway.

Glycidol-Based Synthesis

Hexylamine reacts with glycidol (2,3-epoxy-1-propanol) in a ring-opening reaction:

$$

\text{Hexylamine} + \text{Glycidol} \rightarrow \text{N-Hexyl-N-(2,3-dihydroxypropyl)amine}

$$

Subsequent methylation with methyl iodide and formaldehyde under basic conditions yields the quaternary ammonium structure.

Optimization

Reduction of Ester Precursors

Ketone or ester intermediates can be reduced to introduce the hydroxyethyl moiety.

Borohydride-Mediated Reduction

A precursor like hexyl-(2-acetoxyethyl)-dimethylazanium undergoes reduction with NaBH₄-LiCl in tetrahydrofuran:

$$

\text{R-OAc} \xrightarrow{\text{NaBH}_4/\text{LiCl}} \text{R-OH}

$$

This method, adapted from pyrrolidine syntheses, achieves >90% yield at 25°C within 2 hours.

Catalytic Innovations and Green Chemistry

Magnetic Zeolite Molecular Sieves

Analytical Characterization

Spectroscopic Methods

Comparative Data Table

Chemical Reactions Analysis

Types of Reactions

2-Hydroxyethylhexyldimethylammonium undergoes several types of chemical reactions, including:

Oxidation: It can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert it back to its amine form.

Substitution: It can undergo nucleophilic substitution reactions, where the quaternary ammonium group is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like halides (chloride, bromide) or hydroxides are commonly used.

Major Products

Oxidation Products: Corresponding oxides and alcohols.

Reduction Products: Primary or secondary amines.

Substitution Products: Various substituted ammonium compounds.

Scientific Research Applications

2-Hydroxyethylhexyldimethylammonium has a wide range of applications in scientific research:

Chemistry: Used as a phase transfer catalyst in organic synthesis.

Biology: Acts as an antimicrobial agent in biological studies.

Medicine: Investigated for its potential use in drug delivery systems due to its surfactant properties.

Industry: Utilized in the formulation of detergents, fabric softeners, and disinfectants.

Mechanism of Action

The mechanism of action of 2-Hydroxyethylhexyldimethylammonium primarily involves its ability to disrupt microbial cell membranes. The quaternary ammonium group interacts with the lipid bilayer of microbial cells, leading to increased permeability and eventual cell lysis. This makes it effective as an antimicrobial agent.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a broader class of quaternary ammonium salts (QAS) with structural analogs varying in alkyl chain length, substituent groups, and charge distribution. Below is a detailed comparison with key analogs:

Structural and Functional Comparisons

Physicochemical Properties

- Polarity : The hydroxyethyl group in this compound increases polarity compared to purely aliphatic analogs like DMRIE, improving solubility in aqueous media .

- Thermal Stability : Ethoxyethylidene derivatives exhibit superior stability due to delocalized charge distribution (C–N bond lengths: 1.298–1.471 Å), whereas this compound relies on localized cationic charge .

- Antimicrobial Efficacy : Shorter alkyl chains (e.g., hexyl) reduce cytotoxicity but may compromise antimicrobial activity compared to longer-chain analogs (C₁₄–C₁₆) .

Research Findings and Trends

- Synthetic Efficiency : this compound is synthesized via alkylation of dimethylamine, similar to DMRIE, but with shorter reaction times due to the hexyl group’s lower steric hindrance .

- Environmental Impact : Quaternary ammonium compounds with hydroxyethyl groups exhibit faster biodegradation than fully hydrocarbon analogs, reducing ecological persistence .

- Emerging Uses: Recent studies highlight its role in stabilizing nanoemulsions for topical drug delivery, leveraging its moderate hydrophilicity to improve skin permeation .

Q & A

Q. What are the established synthetic methodologies for preparing Hexyl-(2-hydroxyethyl)-dimethylazanium derivatives?

Level: Basic Answer: Synthesis typically involves alkylation of tertiary amines with alkyl halides or sulfates. For example, analogous dimethylazanium salts are synthesized by reacting N,N-dimethylacetamide with diethyl sulfate under controlled stoichiometry and temperature (e.g., 273 K), yielding high-purity crystalline products . Key steps include:

- Maintaining equimolar ratios to minimize side reactions.

- Slow crystallization to ensure structural integrity.

- Confirming purity via NMR and mass spectrometry.

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

Level: Basic Answer:

- X-ray crystallography resolves bond lengths (e.g., C–N: 1.297–1.470 Å) and angles (e.g., trigonal-planar N centers with angles ~116–122°) .

- NMR spectroscopy identifies hydrogen environments (e.g., methyl groups at δ 3.0–3.5 ppm).

- Mass spectrometry confirms molecular weight (e.g., [M⁺] peaks in ESI-MS). SHELX software is critical for refining crystallographic data .

Advanced Research Questions

Q. How can hydrogen bonding interactions in this compound crystals be systematically analyzed using X-ray diffraction data?

Level: Advanced Answer:

Q. What strategies mitigate side reactions during the synthesis of this compound under ambient conditions?

Level: Advanced Answer:

Q. How should researchers address discrepancies in reported bond lengths for dimethylazanium derivatives across different studies?

Level: Advanced Answer:

Q. What computational methods are effective for modeling charge delocalization in this compound?

Level: Advanced Answer:

- DFT calculations predict charge distribution on the N–C–O plane, corroborated by crystallographic data (e.g., delocalization indices >0.8) .

- Electrostatic potential maps visualize charge density, aiding in understanding reactivity (e.g., nucleophilic attack sites).

Methodological Notes

- Crystallography: Use SHELXTL (Bruker) or Olex2 for structure solution, leveraging multi-scan absorption corrections (e.g., Bruker APEX detectors) .

- Safety: Handle alkylating agents (e.g., diethyl sulfate) in fume hoods due to carcinogenicity .

- Data Reproducibility: Report refinement details (e.g., R-factors < 0.05) and deposit CIF files in public databases (e.g., CCDC).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.